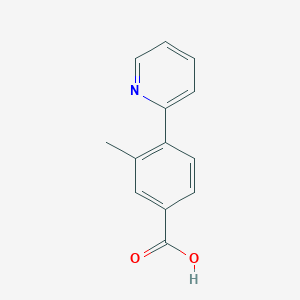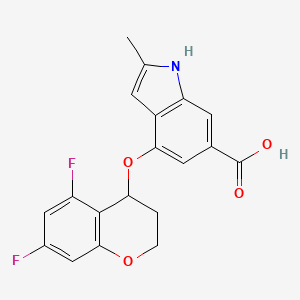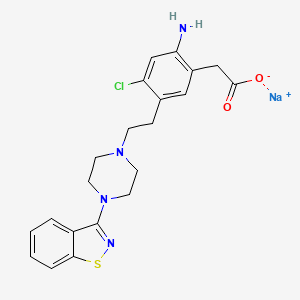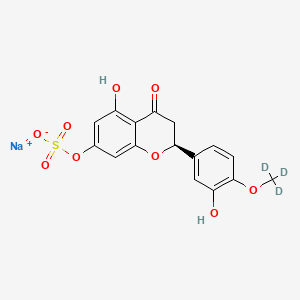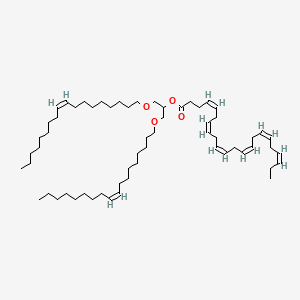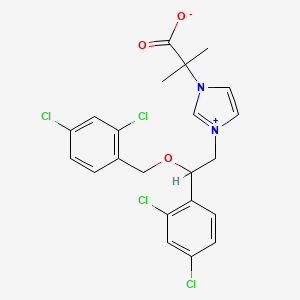
Miconazole N-(2-Methyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole N-(2-Methyl)propanoate involves the esterification of Miconazole with 2-methylpropanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Miconazole N-(2-Methyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Catalysts: Sulfuric acid for esterification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Miconazole N-(2-Methyl)propanoate is used extensively in scientific research, particularly in the following fields:
Chemistry: As a reference standard for analytical methods and quality control.
Biology: In studies involving the biological activity of Miconazole and its derivatives.
Medicine: For the development and testing of antifungal medications.
Industry: Used in the pharmaceutical industry for the synthesis and testing of new drug formulations
作用机制
The mechanism of action of Miconazole N-(2-Methyl)propanoate is similar to that of Miconazole. It inhibits the fungal enzyme 14α-sterol demethylase, leading to a reduction in ergosterol production. This disruption in ergosterol synthesis impairs the fungal cell membrane’s integrity, resulting in cell death . Additionally, this compound may interact with other molecular targets, contributing to its antifungal activity .
相似化合物的比较
Similar Compounds
Miconazole Nitrate: Another derivative of Miconazole, used as an antifungal agent.
Econazole: A similar azole antifungal with a slightly different structure.
Clotrimazole: Another imidazole antifungal with similar mechanisms of action.
Uniqueness
Miconazole N-(2-Methyl)propanoate is unique due to its specific esterification with 2-methylpropanoic acid, which may confer distinct pharmacokinetic properties compared to other Miconazole derivatives .
属性
分子式 |
C22H20Cl4N2O3 |
|---|---|
分子量 |
502.2 g/mol |
IUPAC 名称 |
2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium-1-yl]-2-methylpropanoate |
InChI |
InChI=1S/C22H20Cl4N2O3/c1-22(2,21(29)30)28-8-7-27(13-28)11-20(17-6-5-16(24)10-19(17)26)31-12-14-3-4-15(23)9-18(14)25/h3-10,13,20H,11-12H2,1-2H3 |
InChI 键 |
XPEIFDJIVDKSMS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)[O-])N1C=C[N+](=C1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


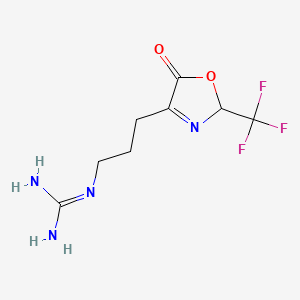
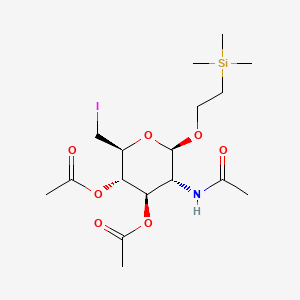
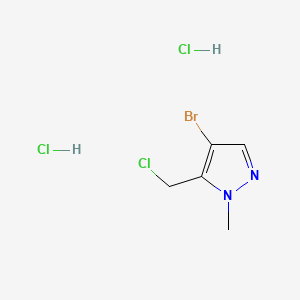
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)

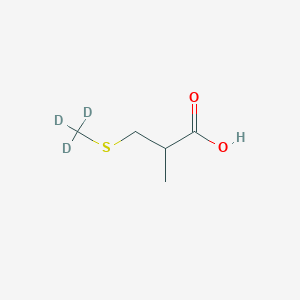
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
